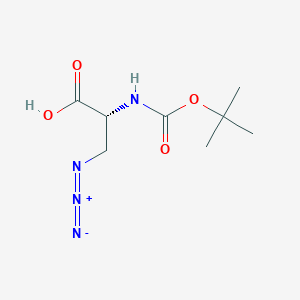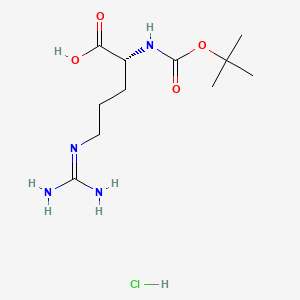![molecular formula C14H20N6O4 B613782 N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide CAS No. 956139-23-4](/img/structure/B613782.png)
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide is a complex organic compound with the molecular formula C14H20N6O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide involves multiple stepsThe hydroxymethyl group is then added to the morpholine ring, and the final step involves the attachment of the isobutyramide group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include morpholine, purine derivatives, and isobutyryl chloride .
Chemical Reactions Analysis
Types of Reactions
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the purine moiety can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer and antiviral agent.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide involves the inhibition of DNA polymerase activity. This inhibition prevents the replication of DNA, thereby impeding the proliferation of cancer cells and viruses. The compound interacts with the active site of the enzyme, blocking its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide: Another compound with a similar structure but different functional groups.
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide: A closely related compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer its distinct chemical and biological properties. Its ability to inhibit DNA polymerase activity makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-7(2)12(22)18-14-17-11-10(13(23)19-14)16-6-20(11)9-4-15-3-8(5-21)24-9/h6-9,15,21H,3-5H2,1-2H3,(H2,17,18,19,22,23)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQMPPIBVPMCZ-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)

![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)



![(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B613722.png)

